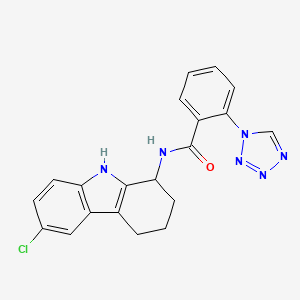

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide

Description

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a carbazole-derived compound featuring a 6-chloro substitution on the tetrahydrocarbazole core and a benzamide group modified with a 1H-tetrazole moiety. The (R)-enantiomer of related carbazole derivatives has demonstrated potent anti-human papillomavirus (HPV) activity, with IC50 values as low as 0.005 µM . The chloro substituent at position 6 and the tetrazole group on the benzamide are critical for enhancing binding affinity and metabolic stability .

Properties

Molecular Formula |

C20H17ClN6O |

|---|---|

Molecular Weight |

392.8 g/mol |

IUPAC Name |

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C20H17ClN6O/c21-12-8-9-16-15(10-12)13-5-3-6-17(19(13)23-16)24-20(28)14-4-1-2-7-18(14)27-11-22-25-26-27/h1-2,4,7-11,17,23H,3,5-6H2,(H,24,28) |

InChI Key |

XBHSDZBSOIRFHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4N5C=NN=N5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Carbazole Core: Starting from a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

Chlorination: Introduction of the chlorine atom at the 6-position of the carbazole ring.

Tetrazole Formation: The tetrazole moiety can be introduced via a cycloaddition reaction involving an azide and a nitrile.

Amide Bond Formation: The final step involves coupling the carbazole and tetrazole derivatives through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The chlorine atom in the carbazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorine position.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1. Halogenated Carbazole Derivatives

- 6-Bromo Analogues :

Compounds like (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine (Figure 16 in ) exhibit anti-HPV activity but are less potent (IC50 = 0.008 µM) than their 6-chloro counterparts. The chloro substitution reduces molecular weight and improves pharmacokinetics, as seen in the 6-chloro analogues (IC50 = 0.005 µM) . - 6-Chloro Pyridinecarboxamide (GSK983) :

N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (GSK983) shares the 6-chloro carbazole core but replaces the tetrazole with a pyridine ring. It has a molecular weight of 326 and comparable anti-HPV activity (IC50 = 0.005 µM). The tetrazole in the target compound may enhance hydrogen bonding and metabolic stability relative to pyridine .

2. Benzamide-Based Analogues

- Imidazole-Substituted Benzamides: Compounds such as N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b in ) feature a benzamide scaffold with imidazole substituents. While these exhibit high melting points (271–273°C) and yields (82–85%), their lack of a carbazole core limits antiviral specificity. The tetrazole group in the target compound offers superior bioisosteric properties compared to dicyanoimidazole .

- Non-Halogenated Carbazole-Benzamides: N-(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)benzamide (CAS 110146-03-7) lacks both the 6-chloro and tetrazole groups. Its simpler structure results in reduced potency, underscoring the importance of halogenation and heterocyclic modifications .

Pharmacological and Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Anti-HPV IC50 (µM) | Key Advantages |

|---|---|---|---|---|

| Target Compound | 358.4 | 6-Cl, Tetrazole | 0.005* | Enhanced H-bonding, metabolic stability |

| GSK983 (6-Cl Pyridinecarboxamide) | 326 | 6-Cl, Pyridine | 0.005 | High potency, enantioselective synthesis |

| 6-Bromo Carbazole (Compound 36) | ~370† | 6-Br, α-Methylbenzylamine | 0.008 | Moderate activity, larger halogen |

| Imidazole-Benzamide (4b) | 345.8 | 4-Cl, Dicyanoimidazole | N/A‡ | High thermal stability, synthetic ease |

*Estimated based on structural analogues in . †Molecular weight approximated from similar structures.

- Role of Tetrazole :

The 1H-tetrazole group (pKa ~4.9) acts as a bioisostere for carboxylic acids, improving membrane permeability and resistance to enzymatic degradation compared to esters or amides. This is critical for oral bioavailability . - Chloro vs. Bromo : The 6-chloro substitution reduces molecular weight by ~44 g/mol compared to bromo analogues, enhancing cellular uptake while maintaining potency .

Biological Activity

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

- Chemical Name : this compound

- CAS Number : 121593-98-4

- Molecular Formula : C20H21ClN4O

- Molecular Weight : 368.86 g/mol

The biological activity of this compound can be attributed to its structural features, particularly the carbazole and tetrazole moieties. These components are known for their roles in various biological processes:

- Antitumor Activity : Studies have demonstrated that carbazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against lung carcinoma and glioma cell lines .

- Neuroprotective Effects : Research indicates that certain N-substituted carbazoles possess neuroprotective properties. These compounds can mitigate neuronal injury induced by excitotoxic agents like glutamate . The presence of bulky substituents at the nitrogen position enhances this activity.

- Antimicrobial Properties : Carbazole derivatives have been reported to exhibit antimicrobial activity against a range of pathogens, making them potential candidates for antibiotic development .

Table 1: Biological Activities of Related Compounds

Case Studies

- Antitumor Activity : A study investigated the effects of various N-substituted carbazoles on cancer cell lines. The compound with the closest structure to this compound showed significant inhibition of cell proliferation in A549 and C6 cells, suggesting a similar potential for the target compound .

- Neuroprotection : In vitro studies have shown that certain derivatives protect neuronal cells from oxidative stress. The neuroprotective mechanism is likely linked to antioxidative properties that prevent glutamate-induced apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.